molecular formula C15H21N3O5 B2901628 Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 2034319-84-9

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2901628
CAS RN: 2034319-84-9
M. Wt: 323.349
InChI Key: ARAXGLRUZRZTOP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The organic layers were washed with water, brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo to afford the desired solid ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .


Chemical Reactions Analysis

The chemical reactions of this compound involve inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a white powder, non-irritating odor, solubility in sodium carbonate, slight solubility in water, solubility in ethanol, melting point of 244-247 °C (lit.), and boiling point of 316.8±42.0 °C (Predicted) .

Scientific Research Applications

Anticancer Drug Development

This compound has potential applications in the development of anticancer drugs. The structural framework of the compound allows for the synthesis of highly functionalized heterocycles, which are often explored for their anticancer properties . The ability to induce cell cycle arrest and apoptosis makes derivatives of this compound valuable in cancer research.

Antibacterial Agents

The compound’s structure is conducive to the synthesis of analogs with bactericidal properties. It can be used to develop new antibacterial agents, particularly in the face of rising antibiotic resistance . Research in this area focuses on creating compounds that can effectively target and eliminate bacterial pathogens.

Enzyme Inhibition

Derivatives of this compound can act as enzyme inhibitors, disrupting essential biological pathways in disease-causing organisms. For example, inhibiting enzymes that are crucial for the replication of bacteria or viruses can lead to new therapeutic agents .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications due to their diverse chemical and biological activities, including therapeutic potential .

Immunomodulatory Effects

There is evidence to suggest that derivatives of this compound could have immunomodulatory effects. This could be beneficial in enhancing immunity and disease resistance during periods of high disease prevalence or after vaccinations .

Organic Synthesis Methodologies

The compound is involved in the Biginelli reaction, a significant method in organic synthesis. This reaction is used to create a variety of complex molecules with potential pharmacological effects, showcasing the compound’s versatility in synthetic organic chemistry .

Safety and Hazards

The safety and hazards associated with this compound include Hazard Statements H302, H315, H319, H335 and Precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions for this compound include its potential development as neuroprotective and anti-neuroinflammatory agents . It is also being explored for its potential use in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-4-23-15(21)18-7-5-17(6-8-18)14(20)11-10-16(2)13(19)9-12(11)22-3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXGLRUZRZTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate

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